8-Fluoro-2-naphthoic acid
CAS No.: 5043-22-1
Cat. No.: VC18967872
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5043-22-1 |
|---|---|
| Molecular Formula | C11H7FO2 |
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | 8-fluoronaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) |
| Standard InChI Key | DOWMUMMQQLCKPB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
8-Fluoro-2-naphthoic acid (C₁₁H₇FO₂) consists of a naphthalene backbone substituted with a fluorine atom at the 8-position and a carboxylic acid group at the 2-position (Figure 1). The IUPAC name derives from the numbering system where the carboxylic acid group at position 2 takes precedence, with fluorine at position 8.
Table 1: Comparative Structural Data for Fluorinated Naphthoic Acids
The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the electron density of the naphthalene ring and influencing reactivity. The carboxylic acid group facilitates hydrogen bonding and salt formation, critical for biological activity and crystallinity .
Spectroscopic Profiles
While no direct NMR or IR data for 8-fluoro-2-naphthoic acid are available, analogs provide insight:
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6-Fluoro-2-naphthoic acid: NMR (DMSO-d₆) exhibits aromatic protons at δ 7.13–8.46 ppm and a carboxylic acid proton at δ 12.82 .
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4-Fluoro-1-naphthoic acid: IR spectra show C=O stretching at ~1680 cm⁻¹ and C-F vibration near 1220 cm⁻¹ .
The 8-fluoro isomer’s NMR would likely display upfield shifts for protons near the fluorine atom due to diamagnetic anisotropy.
Synthetic Methodologies
Friedel-Crafts Acylation and Halogenation
A plausible route involves Friedel-Crafts acylation of fluoronaphthalene followed by oxidation. For example, 1-acetyl-4-methylnaphthalene undergoes hypochlorite oxidation to yield naphthoic acids . Adapting this for 8-fluoro-2-naphthoic acid:
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Friedel-Crafts acylation: Introduce acetyl group at position 2 of fluoronaphthalene.
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Oxidation: Convert acetyl to carboxylic acid using NaClO/NaOH (as in Patent CN1844072A) .
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Demethylation (if needed): Replace methoxy groups with hydroxyl using HBr/acetic acid .
Table 2: Key Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | AcCl, AlCl₃, 0–5°C, 2h | 75–85 | |
| Oxidation | NaClO, NaOH, 75°C, 3–4h | 70–91 | |
| Demethylation | 48% HBr, acetic acid, reflux, 10h | 64–85 |
Direct Fluorination Strategies
Alternative methods include halogen exchange (e.g., Br → F using KF in polar aprotic solvents) . For instance, 2-bromo-8-naphthoic acid could undergo nucleophilic aromatic substitution with fluoride ions under high-temperature conditions.
Physicochemical Properties
Solubility and Stability
Fluorinated naphthoic acids exhibit limited water solubility (~0.1–1 mg/mL) but dissolve in polar organic solvents (DMF, DMSO). The 8-fluoro derivative’s solubility profile likely mirrors its isomers, with enhanced lipid solubility due to fluorine’s hydrophobicity .
Table 3: Predicted Collision Cross Sections (CCS) for Adducts
| Adduct | m/z | CCS (Ų) | Compound |
|---|---|---|---|
| [M+H]⁺ | 191.05029 | 137.3 | 6-Fluoro-2-naphthoic acid |
| [M-H]⁻ | 189.03573 | 138.4 | 6-Fluoro-2-naphthoic acid |
| [M+H]⁺ | 191.050* | ~137–140 | 8-Fluoro-2-naphthoic acid (estimated) |
*Estimated based on structural similarity.
Thermal Behavior
Melting points for fluorinated naphthoic acids range from 180–220°C. 6-Fluoro-2-naphthoic acid melts at 214–216°C , suggesting the 8-fluoro isomer may exhibit comparable thermal stability.
Applications and Biological Relevance
Pharmaceutical Intermediates
Fluorinated naphthoic acids serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The fluorine atom enhances metabolic stability and membrane permeability .
Material Science
In liquid crystals and organic semiconductors, fluorine’s electron-withdrawing nature adjusts charge transport properties. 8-Fluoro-2-naphthoic acid could act as a building block for conjugated polymers .
| Compound | GHS Hazard Statements | Precautionary Measures |
|---|---|---|
| 4-Fluoro-1-naphthoic acid | H315, H319 | P264, P280, P302+P352 |
| 6-Fluoro-2-naphthoic acid | Not classified | Handle as irritant (inferred) |
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